BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3,5-Dinitropyridine-2,6-
diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
energetic material and pharmaceutical intermediate, 3,5-Dinitropyridine-2,6-diamine (DADP).
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
This information is critical for the unambiguous identification, purity assessment, and structural
elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for 3,5-Dinitropyridine-2,6-diamine is CsHsNsOa, with a molecular
weight of 199.13 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DADP. The
proton (*H) and carbon-13 (*3C) NMR spectra provide detailed information about the chemical
environment of each atom.

Table 1: *H NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.65 S 1H H-4
7.85 brs 4H -NH:2

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine

Chemical Shift (d) ppm Assignment
155.0 C-2,C-6
145.1 C-3,C-5
108.2 C-14

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of DADP is characterized by the vibrational frequencies of its amine and nitro groups,

as well as the pyridine ring.

Table 3: IR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3480, 3360 Strong )

and symmetric)
1620 Strong N-H bending

NOz2 stretching (asymmetric
1580, 1330 Strong ]

and symmetric)

) C=C and C=N stretching

1510, 1450 Medium o

(aromatic ring)
830 Strong C-N stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 3,5-Dinitropyridine-2,6-diamine

m/z Relative Intensity (%) Assignment

199 100 [M]* (Molecular ion)
183 45 [M-O]*

169 30 [M-NOJ*

153 60 [M-NO2]*

123 25 [M-NO2-NOJ*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The following sections describe the methodologies used to acquire the spectroscopic data
presented above.

NMR Spectroscopy

The *H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The
sample was prepared by dissolving approximately 10 mg of 3,5-Dinitropyridine-2,6-diamine
in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) was used as
an internal standard. For the *H NMR spectrum, 16 scans were accumulated with a relaxation
delay of 1 second. For the 3C NMR spectrum, 256 scans were accumulated with a relaxation
delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small
amount of the finely ground solid sample was mixed with potassium bromide (KBr) powder and
pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass
spectrometer with electron ionization (El) at 70 eV. The sample was introduced via a direct
insertion probe. The source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3,5-Dinitropyridine-2,6-diamine.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1332154?utm_src=pdf-body
https://www.benchchem.com/product/b1332154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

NMR Spectroscoj py
(*H and 12C)

Sample Preparation Data Interpretation Final Confirmation

IR Spectroscoj py | Structural Elucidation |—>| Purity Assessment
A

Purification and
Characterization

Synthesis of
3,5-Dinitropyridine-2,6-diamine

Click to download full resolution via product page

Spectroscopic Analysis Workflow

» To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332154#spectroscopic-data-nmr-ir-ms-for-3-5-
dinitropyridine-2-6-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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